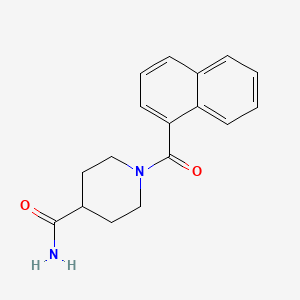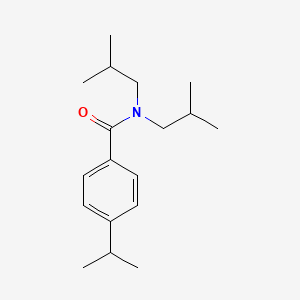
N'-(2,4-dichlorobenzylidene)-3-(4-morpholinyl)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorobenzylidene)-3-(4-morpholinyl)propanohydrazide, commonly known as DCMH, is a chemical compound that has gained significant attention in the field of scientific research. DCMH is a hydrazide derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of DCMH is not fully understood. However, it has been suggested that DCMH exerts its anticancer activity by inducing apoptosis, a process of programmed cell death. DCMH has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
DCMH has been shown to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis, leading to the inhibition of cancer cell growth and proliferation. DCMH has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the degradation of acetylcholine. Additionally, DCMH has been shown to possess antioxidant properties, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
DCMH has several advantages for lab experiments. It is relatively easy to synthesize, and its anticancer activity has been extensively studied. Additionally, DCMH has been shown to possess potent antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. However, DCMH also has some limitations. Its mechanism of action is not fully understood, and its toxicity profile has not been fully characterized, making it difficult to determine its potential therapeutic applications.
Future Directions
There are several future directions for the study of DCMH. Further research is needed to fully understand its mechanism of action and to determine its toxicity profile. Additionally, DCMH may have potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further studies are also needed to explore the potential use of DCMH in combination with other anticancer agents to enhance its therapeutic efficacy. Overall, the study of DCMH has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
DCMH has been synthesized through various methods, including the reaction of 2,4-dichlorobenzaldehyde with 3-(4-morpholinyl)propanohydrazide in the presence of a catalyst. Another method involves the reaction of 2,4-dichlorobenzaldehyde with 3-(4-morpholinyl)propanoic acid hydrazide in the presence of a base. The synthesis of DCMH is a crucial step in its scientific research applications.
Scientific Research Applications
DCMH has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. DCMH has also been shown to possess potent antifungal and antibacterial properties. Additionally, DCMH has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O2/c15-12-2-1-11(13(16)9-12)10-17-18-14(20)3-4-19-5-7-21-8-6-19/h1-2,9-10H,3-8H2,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFUQJKAAMCOJJ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(morpholin-4-yl)propanehydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5854761.png)
![ethyl 4-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5854765.png)
![N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide](/img/structure/B5854769.png)
![N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5854771.png)
![2-(4-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5854776.png)
![N-(2-furylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5854792.png)

![N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5854814.png)
![methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5854821.png)
![N-(3-chlorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5854827.png)

![methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5854861.png)